molecular formula C21H27N3O B11094105 5-methyl-2-(2-methyl-1H-indol-3-yl)-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

5-methyl-2-(2-methyl-1H-indol-3-yl)-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Cat. No.: B11094105
M. Wt: 337.5 g/mol
InChI Key: OFJNLXUFXBWJNB-UHFFFAOYSA-N
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Description

5-methyl-2-(2-methyl-1H-indol-3-yl)-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a unique tricyclic structure that includes an indole moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-(2-methyl-1H-indol-3-yl)-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The tricyclic structure is then constructed through a series of cyclization reactions, often using methanesulfonic acid as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-(2-methyl-1H-indol-3-yl)-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions . Reaction conditions often involve controlled temperatures and the use of solvents like methanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

5-methyl-2-(2-methyl-1H-indol-3-yl)-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-2-(2-methyl-1H-indol-3-yl)-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to effects such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .

Properties

Molecular Formula

C21H27N3O

Molecular Weight

337.5 g/mol

IUPAC Name

5-methyl-2-(2-methyl-1H-indol-3-yl)-7-propyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one

InChI

InChI=1S/C21H27N3O/c1-4-9-21-12-23-10-20(3,19(21)25)11-24(13-21)18(23)17-14(2)22-16-8-6-5-7-15(16)17/h5-8,18,22H,4,9-13H2,1-3H3

InChI Key

OFJNLXUFXBWJNB-UHFFFAOYSA-N

Canonical SMILES

CCCC12CN3CC(C1=O)(CN(C2)C3C4=C(NC5=CC=CC=C54)C)C

Origin of Product

United States

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